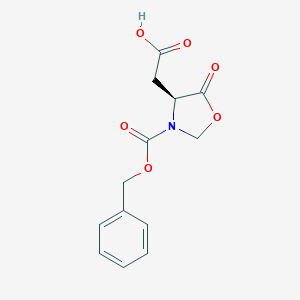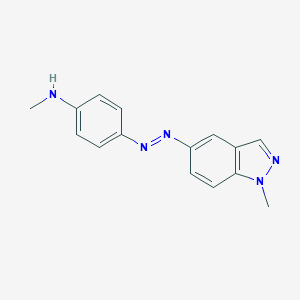
1-Methyl-5-(4-methylaminophenylazo)indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-(4-methylaminophenylazo)indazole, also known as MPAI, is a synthetic compound that has been used in scientific research for its ability to selectively bind to and activate the G protein-coupled receptor GPR18. This receptor is found in various tissues throughout the body, including the brain, immune system, and gastrointestinal tract, and has been implicated in a range of physiological and pathological processes.
Mecanismo De Acción
1-Methyl-5-(4-methylaminophenylazo)indazole binds to and activates GPR18, which is a member of the G protein-coupled receptor family. Upon activation, GPR18 can signal through a variety of intracellular pathways, including the Gαi/o and Gαq/11 pathways. The specific downstream effects of GPR18 activation depend on the cell type and context, but may include inhibition of adenylyl cyclase, activation of phospholipase C, and modulation of ion channels.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-Methyl-5-(4-methylaminophenylazo)indazole are largely mediated through its activation of GPR18. In immune cells, for example, 1-Methyl-5-(4-methylaminophenylazo)indazole has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, while promoting the production of anti-inflammatory cytokines such as IL-10. In addition, 1-Methyl-5-(4-methylaminophenylazo)indazole has been shown to modulate the activity of ion channels in neurons, leading to changes in neuronal excitability and pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Methyl-5-(4-methylaminophenylazo)indazole in lab experiments is its selectivity for GPR18, which allows for more precise investigation of the role of this receptor in various physiological and pathological processes. However, one limitation of 1-Methyl-5-(4-methylaminophenylazo)indazole is its relatively low potency, which may require the use of higher concentrations in some experiments. In addition, 1-Methyl-5-(4-methylaminophenylazo)indazole may have off-target effects on other receptors or signaling pathways, which could complicate interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research involving 1-Methyl-5-(4-methylaminophenylazo)indazole and GPR18. One area of interest is the role of GPR18 in the regulation of inflammation and immune responses, particularly in the context of autoimmune and inflammatory diseases. Another area of interest is the potential therapeutic applications of GPR18 agonists, particularly in the treatment of pain and other neurological disorders. Finally, further investigation is needed to fully understand the downstream signaling pathways and physiological effects of GPR18 activation, which could lead to the development of more potent and selective agonists for this receptor.
Métodos De Síntesis
1-Methyl-5-(4-methylaminophenylazo)indazole can be synthesized through a multi-step process involving the reaction of 4-nitroaniline with 1-phenyl-1H-indazole-3-carboxylic acid, followed by reduction and diazotization of the resulting intermediate. The final product is obtained through coupling of the diazonium salt with N,N-dimethyl-p-phenylenediamine.
Aplicaciones Científicas De Investigación
1-Methyl-5-(4-methylaminophenylazo)indazole has been used in a variety of scientific studies to investigate the role of GPR18 in various physiological and pathological processes. For example, 1-Methyl-5-(4-methylaminophenylazo)indazole has been shown to activate GPR18 in immune cells, leading to the inhibition of cytokine production and the promotion of anti-inflammatory responses. In addition, 1-Methyl-5-(4-methylaminophenylazo)indazole has been used to study the role of GPR18 in pain perception, with some studies suggesting that activation of this receptor may have analgesic effects.
Propiedades
Número CAS |
122168-70-1 |
|---|---|
Nombre del producto |
1-Methyl-5-(4-methylaminophenylazo)indazole |
Fórmula molecular |
C15H15N5 |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
N-methyl-4-[(1-methylindazol-5-yl)diazenyl]aniline |
InChI |
InChI=1S/C15H15N5/c1-16-12-3-5-13(6-4-12)18-19-14-7-8-15-11(9-14)10-17-20(15)2/h3-10,16H,1-2H3 |
Clave InChI |
CEWVGHSHRLURPP-UHFFFAOYSA-N |
SMILES |
CNC1=CC=C(C=C1)N=NC2=CC3=C(C=C2)N(N=C3)C |
SMILES canónico |
CNC1=CC=C(C=C1)N=NC2=CC3=C(C=C2)N(N=C3)C |
Sinónimos |
1-methyl-5-(4-methylaminophenylazo)indazole NMeMA5I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



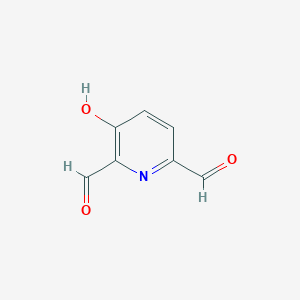

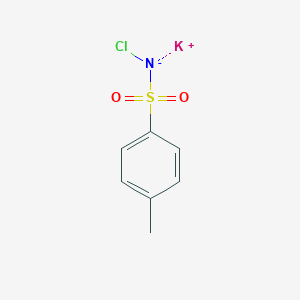
![2-[Methyl(1,3-thiazol-2-yl)amino]ethanol](/img/structure/B43945.png)
![(6R,7R)-7-amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B43946.png)
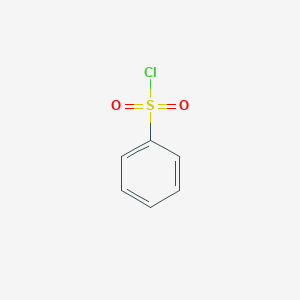
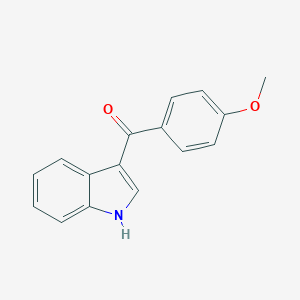
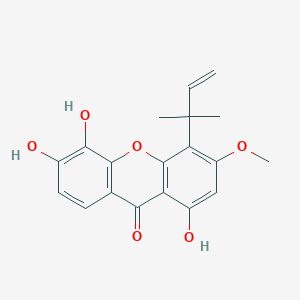
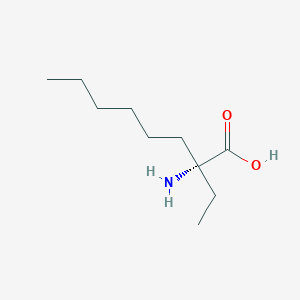
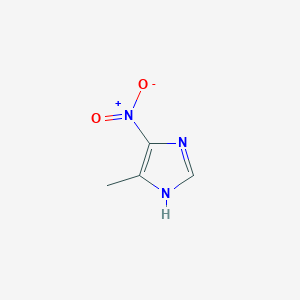

![[5-Acetyloxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-4-oxochromen-7-yl] acetate](/img/structure/B43965.png)

